molecular formula C66H126N6O9 B13786458 (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) CAS No. 85099-26-9

(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate)

Cat. No.: B13786458
CAS No.: 85099-26-9
M. Wt: 1147.7 g/mol
InChI Key: WRDHLNLJMKVJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate): is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine core, which is substituted with three ethylene tris(octadecylcarbamate) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) typically involves the reaction of cyanuric chloride with ethylene diamine, followed by the introduction of octadecyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the triazine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbamate groups, resulting in the formation of amine derivatives.

    Substitution: The triazine core is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of triazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: Potential applications in medicine include its use as a drug delivery agent. The compound’s ability to interact with various biological targets can be harnessed to improve the efficacy and specificity of therapeutic agents.

Industry: In industrial applications, this compound is used as an additive in polymers and coatings to enhance their properties. Its stability and compatibility with different materials make it suitable for use in high-performance products.

Mechanism of Action

The mechanism of action of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, altering their activity and function. The carbamate groups can form hydrogen bonds and hydrophobic interactions with biological molecules, facilitating the compound’s binding and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction modulation.

Comparison with Similar Compounds

    Melamine: A triazine derivative with similar structural features but different functional groups.

    Cyanuric Acid: Another triazine compound with three hydroxyl groups instead of carbamate groups.

    Atrazine: A herbicide that shares the triazine core but has different substituents.

Uniqueness: The uniqueness of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) lies in its specific combination of triazine and carbamate groups. This combination imparts unique chemical properties and potential applications that are not observed in other triazine derivatives. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

85099-26-9

Molecular Formula

C66H126N6O9

Molecular Weight

1147.7 g/mol

IUPAC Name

2-[3,5-bis[2-[carboxy(octadecyl)amino]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl-octadecylcarbamic acid

InChI

InChI=1S/C66H126N6O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-67(64(76)77)55-58-70-61(73)71(59-56-68(65(78)79)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(75)72(62(70)74)60-57-69(66(80)81)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-60H2,1-3H3,(H,76,77)(H,78,79)(H,80,81)

InChI Key

WRDHLNLJMKVJIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCN1C(=O)N(C(=O)N(C1=O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.